

# Rupintrivir broad-spectrum antiviral activity

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## Compound Focus: Rupintrivir

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## Introduction and Mechanism of Action

**Rupintrivir** (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the **3C protease (3Cpro)** of human rhinovirus (HRV) [1] [2]. Its broad-spectrum potential was discovered when it demonstrated significant inhibitory activity against a diverse range of viruses beyond picornaviruses, including enteroviruses, noroviruses, and coronaviruses [3] [4]. The compound features an  **$\alpha$ ,  $\beta$ -unsaturated ester** moiety that functions as a Michael acceptor, forming a covalent, irreversible thioether bond with the catalytic cysteine residue (Cys147 in EV71) within the protease's active site [5].

The 3C protease and structurally related 3C-like proteases are essential for viral replication. They process the large viral polyprotein into mature non-structural proteins, a critical step in the viral life cycle [1] [3]. By inhibiting this key enzyme, **rupintrivir** effectively halts viral replication. The high degree of structural and mechanistic conservation of these proteases across different virus families is the fundamental reason for **rupintrivir**'s broad-spectrum activity.

## Quantitative Broad-Spectrum Antiviral Efficacy Data

The following table summarizes the in vitro efficacy of **rupintrivir** against various viruses, as reported in the literature.

**Table 1: In Vitro Antiviral Activity of Rupintrivir Across Virus Families**

Virus	Virus Family	Experimental System	Reported Efficacy (EC50 / IC50)	Citation
Human Rhinovirus (HRV)	<i>Picornaviridae</i>	Cell-based CPE assay	Potent activity across 48 lab strains & 23 clinical isolates [2]	[2]
Enterovirus 71 (EV71)	<i>Picornaviridae</i>	Cell culture / enzymatic assay	~100-fold less potent than for HRV [1]	[1]
Coxsackievirus A16 (CVA16)	<i>Picornaviridae</i>	Enzymatic assay	IC50 = 2.1 nM [6]	[6]
Human Norovirus (GI.1, e.g., Norwalk)	<i>Caliciviridae</i>	Replicon system in Huh-7 cells	EC50 = 0.31 $\mu$ M; EC90 = 0.67 $\mu$ M [3]	[3]
Human Norovirus (GII)	<i>Caliciviridae</i>	Recombinant protease inhibition	Inhibits GII protease [3]	[3]
Murine Norovirus (MNV)	<i>Caliciviridae</i>	Cell-based CPE assay	EC50 = 0.71 $\mu$ M [3]	[3]
SARS-CoV-2	<i>Coronaviridae</i>	Not Specified	Identified as a potential inhibitor [4]	[4]

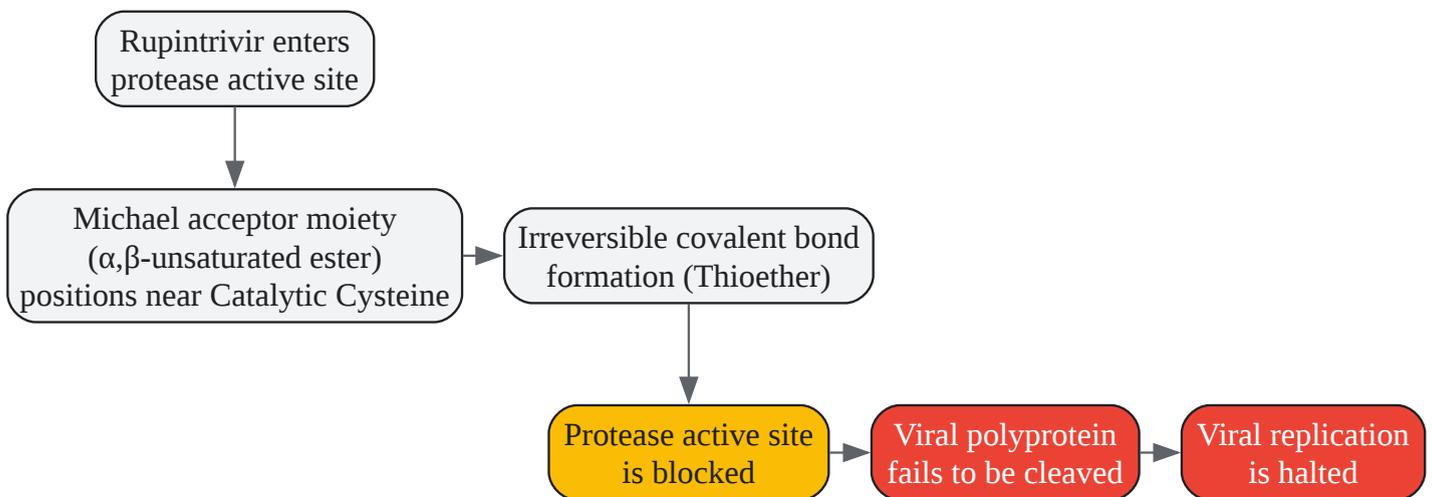
The data in Table 1 illustrates that **rupintrivir**'s potency varies significantly among different viruses and genogroups. For instance, its activity against EV71 is about two orders of magnitude lower than against HRV [1], and it is notably less effective against GII norovirus proteases compared to GI.1 [7]. These differences are crucial for understanding the drug's potential applications and limitations.

## Structural Insights and Determinants of Broad-Spectrum Activity

Crystallographic studies of **rupintrivir** bound to various viral proteases provide a molecular explanation for its broad yet variable efficacy.

- **Conformational Flexibility in Noroviruses:** In GI.1 norovirus protease, **rupintrivir** binds without major conformational changes. In contrast, GII proteases have a more flexible BII-CII loop. Residue R112 in this loop reorients to accommodate the inhibitor, an energy-intensive process that explains the lower potency against GII strains [7].
- **Subsite Architecture in HRV-C and Enteroviruses:** The structure of HRV-C15 3Cpro in complex with **rupintrivir** reveals a "half-closed S2 subsite" and a "volume-decreased S1' subsite," features previously thought unique to enterovirus A proteases. This forces **rupintrivir** to adopt a distinct, tilted conformation compared to its binding mode in HRV-A and HRV-B, clarifying the structural basis for affinity differences across HRV species [1].

These structural insights are critical for rational drug design aimed at improving **rupintrivir**'s affinity and spectrum. The following diagram illustrates the core mechanism of action and the structural basis for its broad-spectrum activity.



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*Diagram 1: **Rupintrivir**'s irreversible mechanism of protease inhibition halts viral replication.*

## Detailed Experimental Protocols for Key Assays

To evaluate **rupintrivir**'s activity, researchers employ a suite of biochemical, cell-based, and structural biology techniques.

## In Vitro Protease Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit protease function.

- **Procedure:**
  - **Recombinant Protease:** Purify recombinant 3C or 3C-like protease (e.g., from EV71, norovirus) [3].
  - **Fluorogenic Substrate:** Incubate the protease with a peptide substrate conjugated to a fluorogenic group (e.g., AMC).
  - **Reaction Setup:** Set up reactions in a buffer suitable for protease activity. Pre-incubate the protease with a dilution series of **rupintrivir** (e.g., 0-100  $\mu$ M) for 15-30 minutes before adding the substrate.
  - **Kinetic Measurement:** Monitor fluorescence release in real-time using a plate reader. Calculate the percentage inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
  - **Data Analysis:** Plot % inhibition vs. inhibitor concentration and fit the data to determine the IC50 value.

## Cell-Based Antiviral Assays (CPE/Rebound)

These assays evaluate the compound's ability to protect cells from viral infection and eliminate the virus.

- **Cytopathic Effect (CPE) Reduction Assay (e.g., for HRV or MNV) [2] [3]:**
  - **Cell and Virus Preparation:** Seed susceptible cells (e.g., H1-HeLa for HRV, RAW 264.7 for MNV) in 96-well plates.
  - **Infection and Treatment:** Infect cells at a low multiplicity of infection (MOI, e.g., 0.001-0.1) in the presence of a serial dilution of **rupintrivir**. Include virus-only (0% protection) and cell-only (100% protection) controls.
  - **Incubation and Readout:** Incubate until CPE is evident in the virus-only control (e.g., 48-72 hours). Quantify cell viability using MTS or similar reagents.
  - **EC50 Calculation:** Plot % cell viability vs. compound concentration to determine the EC50.
- **Replicon Clearance/Rebound Assay (e.g., for Norwalk Virus) [3]:**
  - **Long-Term Treatment:** Culture cells harboring a stable norovirus replicon (e.g., HG23) for multiple passages (e.g., 5 passages) under a fixed, non-cytostatic concentration of **rupintrivir** but without the standard selection agent (G418).

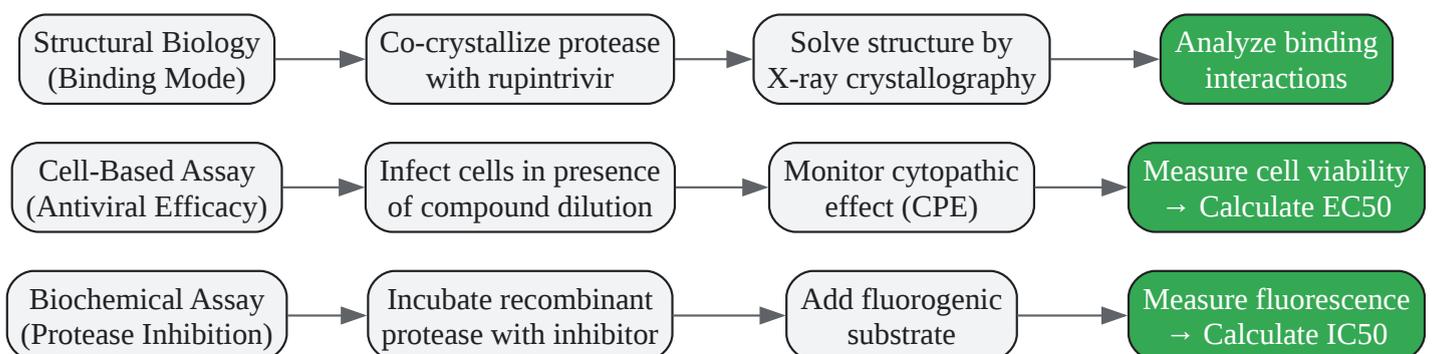
- **Replicon Quantification:** At each passage, use qRT-PCR to measure replicon RNA levels relative to a housekeeping gene (e.g.,  $\beta$ -actin).
- **Rebound Phase:** After the final passage, culture the cells for three additional passages *without* **rupintrivir** but *with* G418. Cells that have been completely cleared of the replicon will not survive this phase.

## Structural Biology Workflow

Determining inhibitor-protease complexes provides atomic-level insights.

- **Procedure:**
  - **Protein Crystallization:** Co-crystallize the purified viral protease with **rupintrivir** using vapor diffusion methods [1].
  - **Data Collection and Processing:** Collect X-ray diffraction data at a synchrotron beamline. Process and scale the data.
  - **Structure Determination:** Solve the structure by molecular replacement using a known protease structure as a search model. Refine the model and analyze the electron density for **rupintrivir** and key active site residues to elucidate binding interactions and conformational changes [1] [7].

The following diagram summarizes the key experimental workflows used to characterize **rupintrivir**'s activity.



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Diagram 2: Core experimental workflows for characterizing **rupintrivir**'s antiviral activity.

## Resistance and Clinical Development

Resistance studies highlight a high genetic barrier to **rupintrivir**, a desirable trait for antivirals. Serial passage of HRV serotypes under increasing **rupintrivir** pressure led to variants with only minimal to moderate (up to sevenfold) reductions in susceptibility. These variants emerged slowly and contained multiple mutations (e.g., T129A, T131A, T143P in HRV14), often near the substrate-binding pocket (e.g., residue 130) [2]. The slow accumulation of multiple mutations required for significant resistance underscores the robustness of targeting the highly conserved 3C protease.

Despite promising preclinical data and a successful proof-of-concept human challenge trial for HRV, the clinical development of **rupintrivir** for respiratory infections was terminated as it did not meet desired efficacy endpoints in subsequent natural infection studies [2]. However, its value has been rejuvenated in other fields:

- **Synthetic Biology:** The high specificity and potent inhibition of HRV protease by **rupintrivir** has been exploited to engineer chemically controlled protein switches, known as **iCROP (integrated compact regulators of protein activity)**. In these systems, a target protein is inactivated by an fused HRV protease but remains active in the presence of **rupintrivir**, enabling precise post-translational control of protein function for research and therapeutic applications [8].

## Conclusion and Future Perspectives

**Rupintrivir** remains a foundational and versatile tool in virology and drug discovery. Its primary legacy is as a **broad-spectrum inhibitor of 3C and 3C-like proteases**, with documented activity against picornaviruses, caliciviruses, and coronaviruses. The structural insights gained from its complexes with various viral proteases are invaluable for informing the rational design of next-generation inhibitors. These new agents can be optimized to overcome limitations of the parent compound, such as variable potency and physicochemical properties, with the goal of achieving genuine pan-viral efficacy.

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